molecular formula C10H9ClO2 B8305328 1-Chloroindan-4-carboxylic acid

1-Chloroindan-4-carboxylic acid

Cat. No.: B8305328
M. Wt: 196.63 g/mol
InChI Key: HLPYSMVBIRJSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroindan-4-carboxylic acid is a halogenated indane derivative featuring a chlorine substituent at the 1-position and a carboxylic acid group at the 4-position of the indane ring system (a fused benzene and cyclopentane structure). Chlorinated carboxylic acids are often utilized as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to modulate biological activity.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

1-chloro-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H9ClO2/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9H,4-5H2,(H,12,13)

InChI Key

HLPYSMVBIRJSBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Cl)C=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional similarities (carboxylic acid and halogen substituents) but differ in their core ring systems and substitution patterns:

Compound Name Core Structure Substituents Key Functional Groups
1-Chloroindan-4-carboxylic acid Indane Cl (1-position), COOH (4-position) Carboxylic acid, Chlorine
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (2), CH₃ (6), COOH (4) Carboxylic acid, Chlorine, Methyl
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Piperidine COOEt (1), COOH (4) Carboxylic acid, Ethoxycarbonyl
4-Acridinecarboxylic acid, 1-chloro-5-methyl Acridine Cl (1), CH₃ (5), COOH (4) Carboxylic acid, Chlorine, Methyl

Key Observations :

  • Indane vs. Pyrimidine/Acridine: The indane system is non-aromatic (cyclopentane fused to benzene), while pyrimidine and acridine are nitrogen-containing heteroaromatic systems. This difference influences electronic properties and reactivity.
  • Substituent Effects : The ethoxycarbonyl group in the piperidine derivative enhances lipophilicity compared to the methyl or chlorine groups in other compounds.

Physicochemical Properties

Available data for analogs (Table 1):

Property 2-Chloro-6-methylpyrimidine-4-carboxylic acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 4-Acridinecarboxylic acid, 1-chloro-5-methyl
Molecular Weight (g/mol) Not reported 217.22 Not reported
Solubility (Log S) Not reported -1.34 (moderately soluble) Not reported
Hydrogen Bond Donors 1 (COOH) 2 (COOH, NH) 1 (COOH)
Topological Polar Surface Area (Ų) Not reported 75.4 Not reported

Notes:

  • The piperidine derivative’s low Log S (-1.34) suggests moderate aqueous solubility, influenced by the ethoxycarbonyl group .
  • Data gaps for this compound highlight the need for targeted studies.

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